(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-propionamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a propionamide backbone with an amino group and a 2,3-dihydro-benzo[1,4]dioxin moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-propionamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The overall yield of this process can be optimized by selecting appropriate solvents and reaction temperatures, resulting in a high-purity product suitable for large-scale preparation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzo[1,4]dioxin moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors . The compound acts as a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist, modulating neurotransmitter levels and influencing various physiological processes . This dual activity makes it a promising candidate for the treatment of conditions like schizophrenia and depression.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: Another compound with a benzo[1,4]dioxin moiety, used in various chemical and biological studies.
Uniqueness
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-propionamide stands out due to its specific combination of functional groups and its dual activity on dopamine and serotonin receptors. This unique profile makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(14)13(16)15(2)8-10-4-3-5-11-12(10)18-7-6-17-11/h3-5,9H,6-8,14H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFBETXHYNKFCM-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=C2C(=CC=C1)OCCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=C2C(=CC=C1)OCCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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